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Introduction
DA-0157 is a novel small-molecule inhibitor targeting both the epidermal growth factor receptor

(EGFR) and anaplastic lymphoma kinase (ALK). Preclinical studies have demonstrated its

potent activity in overcoming resistance to third-generation EGFR tyrosine kinase inhibitors

(TKIs), particularly the C797S mutation, as well as its efficacy in models with EGFR/ALK co-

mutations.[1] Patient-derived xenograft (PDX) models, which closely recapitulate the

heterogeneity and molecular characteristics of human tumors, are invaluable tools for the

preclinical evaluation of novel therapeutics like DA-0157.[2]

These application notes provide a comprehensive overview and detailed protocols for the

utilization of DA-0157 in NSCLC PDX models, with a specific focus on models harboring EGFR

resistance mutations.

Data Presentation
The in vivo efficacy of DA-0157 has been demonstrated in various preclinical models. The

following table summarizes the quantitative data from a key study.
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Model Type
Model
Name

Genetic
Profile

Treatment Dose

Tumor
Growth
Inhibition
(TGI)

PDX
LD1-0025-

200717

EGFR

Del19/T790M

/C797S

DA-0157 40 mg/kg/day 98.3%

CDX

Ba/F3-EML-

4-ALK-

L1196M

EML4-ALK

(L1196M)
DA-0157 40 mg/kg/day 125.2%

CDX

NCI-H1975 &

NCI-H3122

(dual implant)

EGFR

Del19/T790M

/C797S &

EML4-ALK

DA-0157 40 mg/kg/day
89.5% &

113.9%

Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of DA-0157 and the experimental workflow for its

evaluation in PDX models, the following diagrams are provided.
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DA-0157 inhibits EGFR and ALK signaling pathways.
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Experimental workflow for DA-0157 evaluation in PDX models.

Experimental Protocols
Establishment of the LD1-0025-200717 PDX Model
This protocol is based on the characterization of the LD1-0025-200717 PDX model and general

procedures for establishing NSCLC PDX models.[3][4]

1.1. Patient Sample:

The LD1-0025-200717 PDX model was established from a Non-Small Cell Lung Cancer

(NSCLC) patient with an EGFR exon 19 deletion.[3]

The patient had developed resistance to first-generation EGFR inhibitors (icotinib/erlotinib)

through the acquisition of the T790M mutation, and subsequently developed resistance to

the third-generation inhibitor osimertinib (AZD9291) via the C797S mutation.[3]

1.2. Materials:

Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old).[3]

Sterile surgical instruments.

Tumor transport medium (e.g., RPMI-1640 with antibiotics).

Phosphate-buffered saline (PBS).

Matrigel (optional).
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1.3. Procedure:

Tumor Tissue Procurement: Obtain fresh tumor tissue from the patient via surgical resection

or biopsy, collected in sterile transport medium on ice.[5]

Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to

remove non-tumor tissue and debris. Mince the viable tumor tissue into small fragments

(approximately 2-3 mm³).[5]

Implantation:

Anesthetize the mouse.

Make a small incision on the flank and create a subcutaneous pocket.

Implant one to two tumor fragments into the subcutaneous space.[5]

Close the incision with wound clips or sutures.

Monitoring and Passaging:

Monitor the mice for tumor growth.

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the

mouse and harvest the tumor.

Process the harvested tumor as described in step 2 and implant fragments into new

recipient mice for model expansion (passaging).[6]

In Vivo Administration of DA-0157
This protocol is a generalized procedure based on the administration of small molecule tyrosine

kinase inhibitors in mouse PDX models.[7][8]

2.1. Materials:

DA-0157 compound.
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Vehicle for formulation (e.g., a solution of 0.5% carboxymethylcellulose sodium in sterile

water).

Oral gavage needles.

Syringes.

2.2. Procedure:

Drug Formulation: Prepare a suspension of DA-0157 in the chosen vehicle at the desired

concentration for the target dose (e.g., 4 mg/mL for a 40 mg/kg dose in a 10 mL/kg dosing

volume).

Animal Dosing:

Weigh each mouse to determine the precise volume of the drug suspension to be

administered.

Administer the DA-0157 formulation via oral gavage (p.o.).

For a 40 mg/kg/day dose, administer the formulation once daily.

The control group should receive the vehicle alone following the same schedule.

Tumor Measurement and Efficacy Evaluation
3.1. Procedure:

Tumor Measurement: Measure the tumor dimensions (length and width) twice a week using

digital calipers.

Tumor Volume Calculation: Calculate the tumor volume using the formula:

Tumor Volume (mm³) = (Length × Width²) / 2

Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated

at the end of the study.

3.2. TGI Calculation: The TGI is calculated using the following formula:
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TGI (%) = [1 - (Tf / Ti) / (Cf / Ci)] × 100

Where:

Tf = Mean tumor volume of the treated group at the end of the study.

Ti = Mean tumor volume of the treated group at the start of treatment.

Cf = Mean tumor volume of the control group at the end of the study.

Ci = Mean tumor volume of the control group at the start of treatment.

Pharmacodynamic (PD) Marker Analysis (Optional)
To confirm the on-target activity of DA-0157, Western blot analysis of key signaling proteins in

tumor lysates can be performed.

4.1. Procedure:

Sample Collection: At the end of the efficacy study, or at specific time points after the final

dose, harvest tumors from a subset of mice from each treatment group.

Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable

lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Western Blotting:

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against total and phosphorylated forms of

EGFR, ALK, and downstream effectors such as AKT and ERK.

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

Incubate with the appropriate secondary antibodies and visualize the protein bands using

a chemiluminescence detection system.[9]

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_EGFR_Following_EGFR_Inhibitor_Treatment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DA-0157 demonstrates significant antitumor activity in patient-derived xenograft models of

NSCLC, particularly those with acquired resistance to third-generation EGFR inhibitors. The

protocols provided herein offer a framework for the in vivo evaluation of DA-0157 and other

targeted therapies in clinically relevant preclinical models. Adherence to detailed and

standardized procedures is crucial for generating reproducible and translatable data to guide

further clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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